4-chloro-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O3S/c19-15-3-7-17(8-4-15)26(23,24)21-13-18(22-9-11-25-12-10-22)14-1-5-16(20)6-2-14/h1-8,18,21H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWCUBNRVJRKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Substituent Effects on the Sulfonamide Nitrogen
- Target Compound: The sulfonamide nitrogen is substituted with a 2-(4-fluorophenyl)-2-morpholinoethyl group, introducing both lipophilic (fluorophenyl) and hydrophilic (morpholine) components.
- 4-Chloro-N-(4-Fluorophenyl)Benzenesulfonamide (Entry 5, ): Simpler structure with a single 4-fluorophenyl substituent on the sulfonamide nitrogen. Lacks the morpholinoethyl group, resulting in reduced solubility in polar solvents compared to the target compound .
- W-18 (): Features a piperidinylidene ring and a 4-nitrophenylethyl group. Classified as a controlled substance due to opioid receptor activity, unlike the target compound .
Heterocyclic Modifications
- 4-Chloro-N-{3-[(4-Fluorophenyl)-Phenyl-Methoxy]-Azetidine-1-Carbonyl}-Benzenesulfonamide (): Incorporates an azetidine ring and a methoxy-linked biphenyl system. The azetidine introduces conformational rigidity, while the morpholino group in the target compound enhances water solubility .
- 3-Chloro-N-[4-(4-Morpholinylsulfonyl)Phenyl]-1-Benzothiophene-2-Carboxamide (): Replaces the benzene ring with a benzothiophene core.
Physicochemical Properties
- Morpholinoethyl Group: The target compound’s morpholino substituent improves solubility compared to analogs with purely aromatic or alkyl chains (e.g., W-18) .
Spectroscopic Characterization
IR Spectroscopy :
NMR Spectroscopy :
- Target Compound: Aromatic protons (δ 6.8–7.5 ppm), morpholine protons (δ 3.5–3.7 ppm), and fluorophenyl protons (δ 6.9–7.1 ppm). Comparable to Entry 5 (δ 6.82–7.67 ppm for aromatic protons) but with distinct morpholine signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
